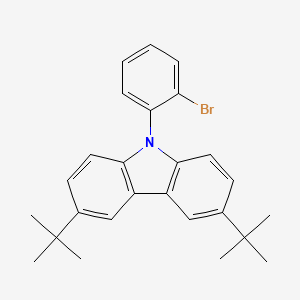

9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by the presence of a bromophenyl group and two tert-butyl groups attached to the carbazole core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the bromination of 9-phenyl-3,6-di-tert-butylcarbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane. The reaction conditions are usually mild, with the reaction temperature maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenyl group.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Organolithium reagents in dry tetrahydrofuran (THF).

Major Products:

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Material Science Applications

Organic Semiconductors:

The compound serves as an important intermediate in the synthesis of organic semiconductors. Its structure allows it to participate in charge transport processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The presence of the bromine atom enhances its electronic properties, facilitating electron transport within these devices .

Fluorescent Materials:

Due to its ability to emit light upon excitation, 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is explored for use in fluorescent materials. The compound's photophysical properties allow for its incorporation into polymers and films that exhibit desirable luminescent characteristics .

Biological Applications

Cancer Research:

Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that compounds with similar structures can interact with proteins involved in cell survival and apoptosis regulation, such as Bcl-2. This interaction suggests that this compound could be developed into therapeutic agents for cancer treatment .

Mechanism of Action:

The biological activity of this compound is linked to its ability to modulate cellular pathways. Preliminary findings indicate its role in influencing cell cycle progression and inducing apoptosis in cancer cell lines. Further studies utilizing techniques such as molecular docking are necessary to elucidate these interactions more clearly.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often employing palladium-catalyzed cross-coupling methods. The yield and purity of the synthesized compound are critical for its application in both material science and medicinal chemistry .

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the carbazole core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA intercalation.

Comparison with Similar Compounds

9-Phenylcarbazole: Lacks the bromine and tert-butyl groups, resulting in different reactivity and applications.

3,6-Di-tert-butylcarbazole:

9-(2-Chlorophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: The presence of both the bromophenyl and tert-butyl groups in 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound in various research and industrial applications.

Biological Activity

The compound 9-(2-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a derivative of the carbazole family, known for its diverse biological activities and applications in material science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure with significant steric hindrance due to the presence of two tert-butyl groups at positions 3 and 6 of the carbazole ring. The bromophenyl substitution enhances its electronic properties and may influence its biological interactions.

Mechanisms of Biological Activity

Preliminary studies indicate that This compound interacts with cellular pathways that regulate apoptosis and cell cycle progression. These interactions suggest potential applications in cancer therapy, where modulation of these pathways can be beneficial.

Interaction Studies

Research utilizing molecular docking and binding assays has provided insights into how this compound interacts with various biological targets. For instance, it may inhibit specific kinases involved in cell proliferation or induce apoptosis in cancer cells.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of carbazole compounds exhibit significant cytotoxicity against various cancer cell lines. The brominated derivatives showed enhanced activity due to their ability to disrupt cellular signaling pathways related to survival and proliferation.

- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective role of carbazole derivatives in models of neurodegenerative diseases. The compound's ability to modulate inflammation and oxidative stress markers suggests it could be developed for therapeutic use in conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

To understand the unique properties of This compound , a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Similar core without bromine | Primarily studied for OLED applications |

| 9-Bromo-3,6-di-tert-butylcarbazole | Contains bromine but lacks additional substitutions | Focused on electronic properties |

| 2-Benzyloxyphenol | Similar benzyloxy group | More common in medicinal chemistry; lacks carbazole structure |

The unique combination of sterically hindered groups in This compound positions it as a candidate for specialized applications in both pharmaceuticals and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring is a primary site for nucleophilic substitution (SNAr). This reactivity is enhanced by electron-withdrawing effects from the carbazole core and steric protection from the tert-butyl groups.

Table 1: Nucleophilic Substitution Reactions

Key observations:

-

Steric hindrance from tert-butyl groups slows reaction kinetics but improves regioselectivity .

-

Polar aprotic solvents (e.g., DMF, DMSO) maximize yields by stabilizing transition states.

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed couplings, enabling functional diversification.

Table 2: Cross-Coupling Reactions

Mechanistic notes:

-

The carbazole nitrogen acts as a directing group in ortho-functionalization during coupling .

-

High steric bulk necessitates bulky ligands (e.g., XPhos) to prevent catalyst deactivation .

Electrophilic Aromatic Substitution

The carbazole core undergoes electrophilic substitution at the 1- and 8-positions due to electron-donating tert-butyl groups.

Table 3: Electrophilic Substitution Reactions

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 1-Nitro-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 45 | |

| Cl₂, FeCl₃ | CH₂Cl₂, rt, 4h | 1,8-Dichloro-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 63 | |

| SO₃, H₂SO₄ | 60°C, 6h | 1-Sulfo-9-(2-bromophenyl)-3,6-di-tert-butyl-9H-carbazole | 52 |

Key trends:

-

Nitration occurs preferentially at the 1-position due to steric shielding at the 8-position.

-

Sulfonation requires elevated temperatures to overcome deactivation by bromine.

Reduction and Oxidation

The bromophenyl group and carbazole core exhibit redox activity under controlled conditions.

Table 4: Reduction/Oxidation Reactions

Mechanistic insights:

-

LiAlH₄ selectively reduces the C–Br bond without affecting the carbazole π-system .

-

Oxidation generates a stable N-oxide, which enhances solubility in polar media.

Mechanistic and Steric Considerations

-

Steric effects : tert-Butyl groups at 3- and 6-positions block reactivity at adjacent carbazole positions, directing substitutions to the phenyl ring .

-

Electronic effects : The carbazole nitrogen donates electron density to the bromophenyl ring, activating it for SNAr but deactivating it toward electrophiles.

-

Solvent dependence : Nonpolar solvents (e.g., toluene) favor intramolecular charge transfer, altering reaction pathways .

Properties

Molecular Formula |

C26H28BrN |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

9-(2-bromophenyl)-3,6-ditert-butylcarbazole |

InChI |

InChI=1S/C26H28BrN/c1-25(2,3)17-11-13-22-19(15-17)20-16-18(26(4,5)6)12-14-23(20)28(22)24-10-8-7-9-21(24)27/h7-16H,1-6H3 |

InChI Key |

HLJTVCRUWAFUSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.